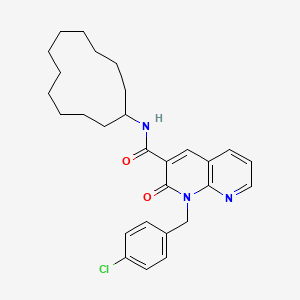
6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a synthetic compound that belongs to the family of benzodioxepines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
Target of Action
It has been suggested that similar compounds may have antidepressant effects , implying potential targets could be neurotransmitter systems such as serotonin, dopamine, and norepinephrine.
Mode of Action
Based on its potential antidepressant effects , it could be hypothesized that it may interact with its targets to modulate neurotransmitter levels, thereby influencing mood and behavior.
Biochemical Pathways
If it does indeed have antidepressant effects , it may impact the monoaminergic system, which includes the serotonin, dopamine, and norepinephrine pathways.
Result of Action
If it does have antidepressant effects , it could potentially result in elevated mood and reduced symptoms of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the GABA system in the brain and its role in anxiety and sedation. However, one of the limitations of using this compound is its potential for abuse and addiction, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine. One area of interest is its potential use in the treatment of alcohol withdrawal syndrome. Another area of interest is its potential use in the treatment of muscle spasms and related conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of neuroscience research.
Synthesemethoden
The synthesis of 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves the reaction of 2-chloroethylamine with 6,7-dimethoxy-3,4-dihydro-1H-2-benzopyran-5-carboxylic acid, followed by chlorination with thionyl chloride. The resulting compound is then reduced with lithium aluminum hydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety disorders and insomnia. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Eigenschaften
IUPAC Name |
6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c12-3-2-8-6-9(13)11-10(7-8)14-4-1-5-15-11/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNZCZHGWPSOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CCCl)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2895851.png)
![2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2895852.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895856.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2895857.png)


![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-nitrophenyl)acetamide](/img/structure/B2895862.png)

![Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2895865.png)
![1-[4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B2895867.png)
